molecular formula C8H17Cl2N3 B1521529 2-methyl-3-(2-methyl-1H-imidazol-1-yl)propan-1-amine dihydrochloride CAS No. 1193388-23-6

2-methyl-3-(2-methyl-1H-imidazol-1-yl)propan-1-amine dihydrochloride

Cat. No.: B1521529
CAS No.: 1193388-23-6
M. Wt: 226.14 g/mol
InChI Key: PAMCZZYSMGLCRY-UHFFFAOYSA-N
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Description

2-Methyl-3-(2-methyl-1H-imidazol-1-yl)propan-1-amine dihydrochloride is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms. This particular compound has shown potential in various scientific research applications, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-3-(2-methyl-1H-imidazol-1-yl)propan-1-amine dihydrochloride typically involves the reaction of 2-methyl-1H-imidazole with an appropriate alkylating agent, followed by reduction and hydrochloride formation. The reaction conditions may include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods: On an industrial scale, the compound is produced through optimized synthetic routes that ensure high yield and purity. The process involves large-scale reactions, purification steps, and quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-3-(2-methyl-1H-imidazol-1-yl)propan-1-amine dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

  • Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are employed.

  • Substitution: Nucleophilic substitution reactions are carried out using alkyl halides and strong bases.

Major Products Formed:

  • Oxidation: Formation of corresponding imidazole derivatives with higher oxidation states.

  • Reduction: Reduction products such as amines or alcohols.

  • Substitution: Substituted imidazoles with different alkyl or aryl groups.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Studied for its potential biological activities, such as antimicrobial and antiviral properties.

  • Medicine: Investigated for its therapeutic potential in treating various diseases.

  • Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-methyl-3-(2-methyl-1H-imidazol-1-yl)propan-1-amine dihydrochloride exerts its effects involves interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 1,2,3,9-tetrahydro-9-methyl-3-[(2-methyl-1H-imidazol-1-yl)-methyl]-4H-carbazol-4-one

  • 3-methyl imidazole

Uniqueness: 2-Methyl-3-(2-methyl-1H-imidazol-1-yl)propan-1-amine dihydrochloride is unique due to its specific structural features and potential applications. Its imidazole core and amine functionality make it distinct from other compounds in its class.

This comprehensive overview provides a detailed understanding of this compound, highlighting its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-methyl-3-(2-methylimidazol-1-yl)propan-1-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3.2ClH/c1-7(5-9)6-11-4-3-10-8(11)2;;/h3-4,7H,5-6,9H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAMCZZYSMGLCRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CC(C)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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